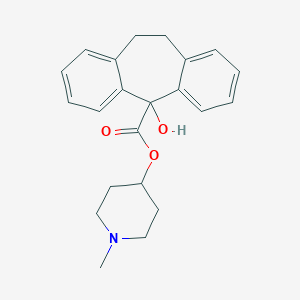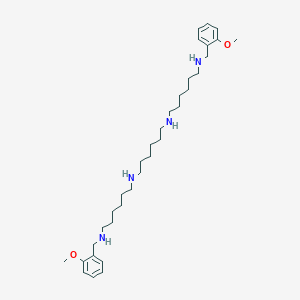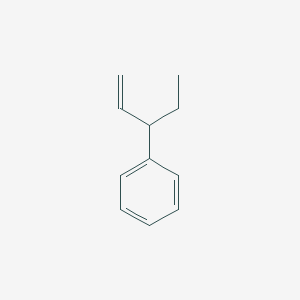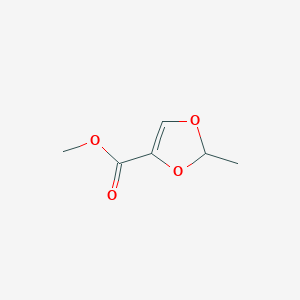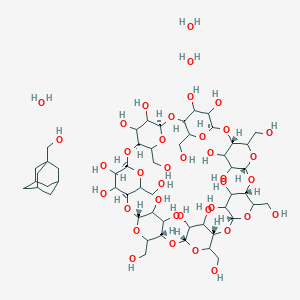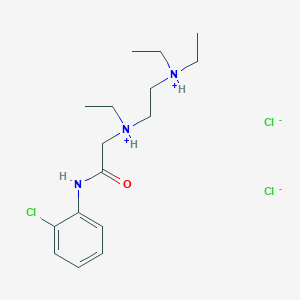
2'-Chloro-2-((2-(diethylamino)ethyl)ethylamino)acetanilide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2-((2-(diethylamino)ethyl)ethylamino)acetanilide dihydrochloride is a chemical compound commonly known as Lidocaine. It is widely used as a local anesthetic and anti-arrhythmic drug. Lidocaine was first synthesized in 1943 by Löfgren and Lundqvist and has since become one of the most commonly used local anesthetics in clinical practice.
Wirkmechanismus
Lidocaine works by blocking voltage-gated sodium channels in nerve cells, preventing the influx of sodium ions and the generation of action potentials. This leads to a loss of sensation and muscle function in the affected area. Lidocaine also has anti-arrhythmic properties, which are thought to be due to its ability to block sodium channels in cardiac cells.
Biochemische Und Physiologische Effekte
Lidocaine has a number of biochemical and physiological effects. It can cause vasodilation and hypotension, as well as bradycardia and cardiac depression at high doses. Lidocaine can also cause respiratory depression and muscle weakness. In addition, Lidocaine has been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
Lidocaine is widely used in lab experiments due to its ability to block nerve impulses and its anti-arrhythmic properties. However, there are some limitations to its use. Lidocaine can be toxic at high doses and can cause respiratory depression and muscle weakness. In addition, Lidocaine can interfere with other experimental procedures, such as electrophysiological recordings.
Zukünftige Richtungen
There are a number of future directions for research on Lidocaine. One area of interest is the development of new local anesthetics with improved properties, such as longer duration of action and reduced toxicity. Another area of interest is the use of Lidocaine in combination with other drugs, such as opioids, to improve pain management. Finally, there is a need for further research on the biochemical and physiological effects of Lidocaine, particularly in relation to its anti-inflammatory and antioxidant properties.
Synthesemethoden
The synthesis of Lidocaine involves the reaction between 2,6-dimethylaniline and chloroacetyl chloride in the presence of aluminum chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This compound is then reacted with diethylamine to form 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide. Finally, the compound is reacted with ethyl chloroacetate in the presence of sodium hydroxide to form Lidocaine.
Wissenschaftliche Forschungsanwendungen
Lidocaine is widely used in scientific research as a local anesthetic. It is used to block nerve impulses in animals and humans, making it useful for pain management and surgical procedures. Lidocaine has also been used to study the effects of nerve block on muscle function and the central nervous system.
Eigenschaften
CAS-Nummer |
101651-60-9 |
|---|---|
Produktname |
2'-Chloro-2-((2-(diethylamino)ethyl)ethylamino)acetanilide dihydrochloride |
Molekularformel |
C16H28Cl3N3O |
Molekulargewicht |
384.8 g/mol |
IUPAC-Name |
[2-(2-chloroanilino)-2-oxoethyl]-[2-(diethylazaniumyl)ethyl]-ethylazanium;dichloride |
InChI |
InChI=1S/C16H26ClN3O.2ClH/c1-4-19(5-2)11-12-20(6-3)13-16(21)18-15-10-8-7-9-14(15)17;;/h7-10H,4-6,11-13H2,1-3H3,(H,18,21);2*1H |
InChI-Schlüssel |
SVFFNEBDVZBLJI-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CC[NH+](CC)CC(=O)NC1=CC=CC=C1Cl.[Cl-].[Cl-] |
Kanonische SMILES |
CC[NH+](CC)CC[NH+](CC)CC(=O)NC1=CC=CC=C1Cl.[Cl-].[Cl-] |
Synonyme |
2-[(2-chlorophenyl)carbamoylmethyl-ethyl-ammonio]ethyl-diethyl-azanium dichloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



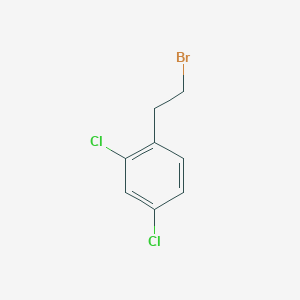
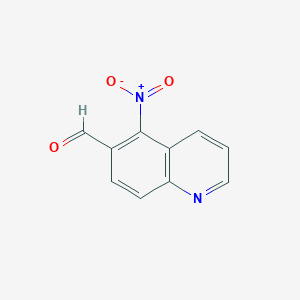
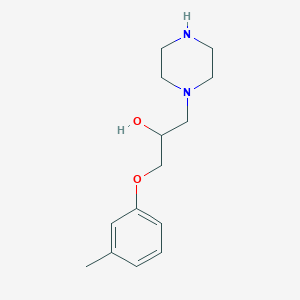
![2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B12846.png)
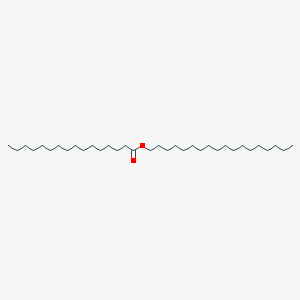
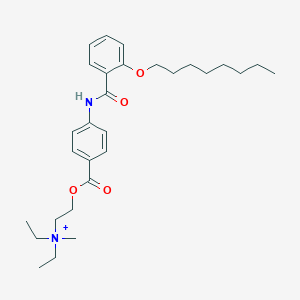
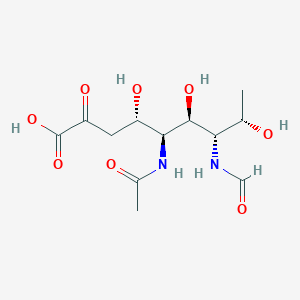
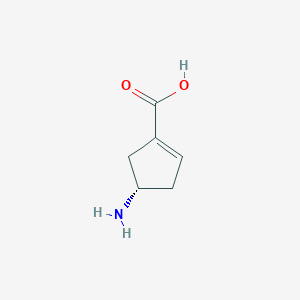
![2-Bromo-N-(4-{2-[(3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl)amino]-2-methylpropyl}phenyl)acetamide](/img/structure/B12855.png)
